Etaqualone
Overview
Description
Etaqualone, also known as 3-(2-ethylphenyl)-2-methylquinazolin-4-one, is a quinazolinone-class compound that was developed in the 1960s. It is an analogue of methaqualone and has sedative, hypnotic, muscle relaxant, and central nervous system depressant properties. This compound acts as an agonist at the β-subtype of the gamma-aminobutyric acid A receptor, which contributes to its pharmacological effects .
Mechanism of Action
Target of Action
Etaqualone, also known as Aolan, is a quinazolinone-class GABAergic . It primarily targets the β-subtype of the GABA A receptor . The GABA A receptor is an ionotropic receptor and ligand-gated ion channel which mediates inhibitory neurotransmission in the central nervous system.
Mode of Action
This compound acts as an agonist at the β-subtype of the GABA A receptor . This means it binds to this receptor and enhances its activity. The activation of the GABA A receptor increases the conductance of chloride ions across the neuronal cell membrane, leading to hyperpolarization of the neuron. This makes it more difficult for the neuron to generate an action potential, thereby exerting a net inhibitory effect on neurotransmission .
Biochemical Pathways
This can lead to a range of downstream effects, including sedation, anxiolysis, muscle relaxation, and anticonvulsant effects .
Pharmacokinetics
It is known that this compound can be administered orally . The dosage and effects are reported to be similar to those of methaqualone, but shorter acting and slightly weaker . Typical reports use between 50 and 500 mg of this compound, depending on desired effects .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of GABAergic neurotransmission, leading to an overall inhibitory effect on neural activity. This results in a range of pharmacological effects, including sedation, muscle relaxation, and anxiolysis . Recreational effects include euphoria, relaxation, increased sociability and sexuality, reduction of short-term memory, and loss of coordination .
Action Environment
It is known that the effects of this compound, like other gabaergic drugs, can be potentiated by other depressants, including alcohol . This suggests that the presence of other substances in the body can influence the action, efficacy, and stability of this compound. Furthermore, individual factors such as the user’s age, health status, and genetic factors may also influence the drug’s effects .
Biochemical Analysis
Biochemical Properties
Etaqualone interacts with the β-subtype of the GABA A receptor . This interaction results in its sedative, hypnotic, muscle relaxant, and central nervous system depressant properties .
Cellular Effects
This compound influences cell function by increasing the sensitivity of GABA A receptors . This can have various effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its agonist activity at the β-subtype of the GABA A receptor . This leads to increased sensitivity of these receptors, resulting in its various effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of etaqualone typically involves the reaction of N-acetylanthranilic acid with 2-ethylaniline in the presence of phosphorus trichloride. This reaction yields this compound through a cyclization process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound can be isolated as a free base, which is insoluble in water but soluble in alcohol and nonpolar solvents, or as a water-soluble hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions: Etaqualone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to different analogues.
Substitution: Substitution reactions can occur at the phenyl ring or the quinazolinone ring, resulting in various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinazolinone derivatives, which may have different pharmacological properties .
Scientific Research Applications
Comparison with Similar Compounds
Methaqualone: An analogue of etaqualone with similar sedative and hypnotic properties but longer-acting and more potent.
Methoxyqualone: Another analogue with similar pharmacological effects but different chemical structure.
Mecloqualone: A derivative with additional chlorine atoms, leading to different pharmacological properties.
Uniqueness of this compound: this compound is unique due to its specific interaction with the β-subtype of the gamma-aminobutyric acid A receptor, resulting in a distinct pharmacological profile. Its shorter duration of action compared to methaqualone makes it less potent but also potentially safer in terms of overdose risk .
Properties
IUPAC Name |
3-(2-ethylphenyl)-2-methylquinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-3-13-8-4-7-11-16(13)19-12(2)18-15-10-6-5-9-14(15)17(19)20/h4-11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTJKLLUVOTSOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60225333 | |
Record name | Etaqualone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60225333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7432-25-9 | |
Record name | 3-(2-Ethylphenyl)-2-methyl-4(3H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7432-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etaqualone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007432259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etaqualone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96163 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Etaqualone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60225333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETAQUALONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFS3HB32J7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.